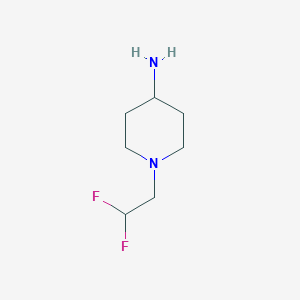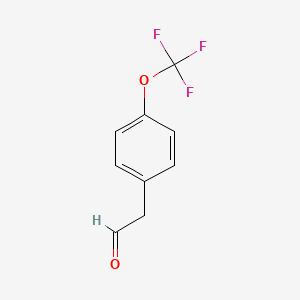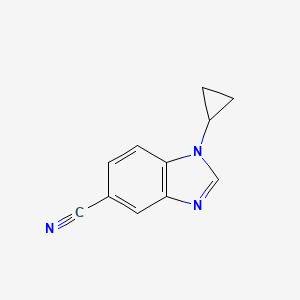
2-Bromo-4-chloro-5-methylphenol
Descripción general
Descripción
2-Bromo-4-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO . It has an average mass of 221.479 Da and a monoisotopic mass of 219.929047 Da . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine, chlorine, and methyl substituents . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 253.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3 and a molar volume of 132.3±3.0 cm3 . The compound has a polar surface area of 20 Å2 and a polarizability of 18.1±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Food Science Applications
Chemical Taint in Cheese : 2-Bromo-4-methylphenol was identified as responsible for a chemical taint in brine-salted Gouda cheese. This compound was found on the surface of the cheese in concentrations ranging from 1 to 25 μg/kg. It is proposed to be generated from 4-methylphenol and active bromine in the brine used for cheese manufacturing (Mills et al., 1997).
Wine Taints and Off-Flavors : In the context of wines, compounds like 2-Chloro-6-methylphenol, closely related to 2-Bromo-4-chloro-5-methylphenol, have been identified as causes of taints and off-flavors in commercial wines. Analytical methods developed for these compounds help in understanding their impact on wine quality (Capone et al., 2010).
Chemistry and Synthesis
Synthesis and Structural Analysis : Studies have been conducted on the synthesis and structural analysis of compounds involving this compound. For instance, its reaction with Cu(OAc)2·4H2O or VOSO4·3H2O has led to the creation of compounds with specific geometries, demonstrating its utility in creating complex chemical structures (Takjoo et al., 2013).
Photoreaction Mechanisms : The photoreaction mechanisms of compounds like this compound have been studied using low-temperature matrix-isolation infrared spectroscopy, providing insights into their chemical behavior under different conditions (Akai et al., 2002).
Environmental Science
Degradation in Wastewater Treatment : The compound's analogs, like 2-chloro-5-methylphenol, have been studied for their degradation capabilities in wastewater treatment. Such studies are crucial in understanding how these compounds can be broken down in environmental settings (Sreekanth et al., 2009).
Bromination Reactions in Water Treatment : The kinetics of bromination reactions of phenols, closely related to this compound, are important in water treatment processes. Understanding these reactions helps in optimizing water purification methods (Gallard et al., 2003).
Material Science
- Catalysis in Polymerization : The synthesis and structural characterization of certain compounds involving this compound have been shown to be effective in polymerization catalysis. This demonstrates its potential application in material science and engineering (Chen et al., 1997).
Safety and Hazards
2-Bromo-4-chloro-5-methylphenol may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-Bromo-4-chloro-5-methylphenol is a derivative of phenol, which is known to have bactericidal properties . The primary targets of this compound are likely to be bacterial cell membranes .
Mode of Action
The compound interacts with the bacterial cell membrane, leading to its destruction . This interaction disrupts the integrity of the cell membrane, causing leakage of cellular contents and eventually cell death .
Biochemical Pathways
Phenols are known to disrupt protein function and cellular metabolism, leading to cell death .
Result of Action
The primary result of the action of this compound is the death of bacterial cells due to the disruption of their cell membranes . This can lead to the elimination of bacterial infections.
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPDQPXSXQGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)




